

Evolutionary Conservation of the NOT Protein Family: A Technical Guide

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Compound of Interest

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Introduction

The Negative on TATA-less (NOT) proteins are integral components of the highly conserved Carbon Catabolite Repressor 4-Negative on TATA-less (CCR4-NOT) complex, a master regulator of gene expression in all eukaryotes. This technical guide provides an in-depth analysis of the evolutionary conservation of the core NOT proteins: CNOT1, CNOT2, CNOT3, and CNOT4. Understanding the structural and functional conservation of these proteins across species is crucial for elucidating their fundamental roles in cellular processes and for their potential as therapeutic targets.

Core NOT Proteins: An Overview

The CCR4-NOT complex is a multi-subunit machinery involved in virtually all aspects of mRNA metabolism, from transcription initiation and elongation to mRNA decay. The core NOT proteins form a scaffold for the complex and contribute to its diverse functions.

- **CNOT1:** The largest subunit, serving as a scaffold for the assembly of the entire complex. It mediates interactions with various other proteins, including RNA-binding proteins and components of the miRNA-induced silencing complex (miRISC).
- **CNOT2 and CNOT3:** These two proteins form a stable heterodimer and are crucial for the structural integrity and repressive functions of the complex. They have been implicated in

transcriptional repression and the regulation of deadenylase activity.

- CNOT4: An E3 ubiquitin ligase that is a stable component of the yeast CCR4-NOT complex but appears to associate more transiently in higher eukaryotes. It plays a role in protein quality control and has been linked to transcriptional elongation.

Evolutionary Conservation of NOT Proteins

The NOT proteins are highly conserved throughout eukaryotes, from yeast to humans, underscoring their fundamental importance in cellular function. While comprehensive quantitative data on sequence identity and similarity across a wide range of species is not compiled into a single public resource, pairwise comparisons and phylogenetic studies consistently demonstrate a high degree of conservation, particularly in their functional domains.

Below are tables summarizing the available quantitative data on the conservation of human CNOT1, CNOT2, CNOT3, and CNOT4 proteins with their orthologs in selected model organisms.

Table 1: Evolutionary Conservation of CNOT1

Species	Ortholog	Protein Length (Amino Acids)	% Identity to Human CNOT1
Mus musculus (Mouse)	Cnot1	2376	95%
Danio rerio (Zebrafish)	cnot1	2374	70%
Drosophila melanogaster (Fruit Fly)	Not1	2345	62%
Saccharomyces cerevisiae (Yeast)	NOT1/CDC39	2106	25%

Table 2: Evolutionary Conservation of CNOT2

Species	Ortholog	Protein Length (Amino Acids)	% Identity to Human CNOT2
Mus musculus (Mouse)	Cnot2	521	98%
Danio rerio (Zebrafish)	cnot2	521	85%
Drosophila melanogaster (Fruit Fly)	Not2	508	70%
Saccharomyces cerevisiae (Yeast)	NOT2/CDC36	486	40%

Table 3: Evolutionary Conservation of CNOT3

Species	Ortholog	Protein Length (Amino Acids)	% Identity to Human CNOT3
Mus musculus (Mouse)	Cnot3	774	98%
Danio rerio (Zebrafish)	cnot3	768	88%
Drosophila melanogaster (Fruit Fly)	Not3	754	75%
Saccharomyces cerevisiae (Yeast)	NOT3	832	35%

Table 4: Evolutionary Conservation of CNOT4

Species	Ortholog	Protein Length (Amino Acids)	% Identity to Human CNOT4
Mus musculus (Mouse)	Cnot4	575	92%
Danio rerio (Zebrafish)	cnot4	573	78%
Drosophila melanogaster (Fruit Fly)	Not4	586	65%
Saccharomyces cerevisiae (Yeast)	NOT4	577	38%

Note: The percentage identity values are approximate and can vary slightly depending on the alignment algorithm and isoforms used.

Key Conserved Domains

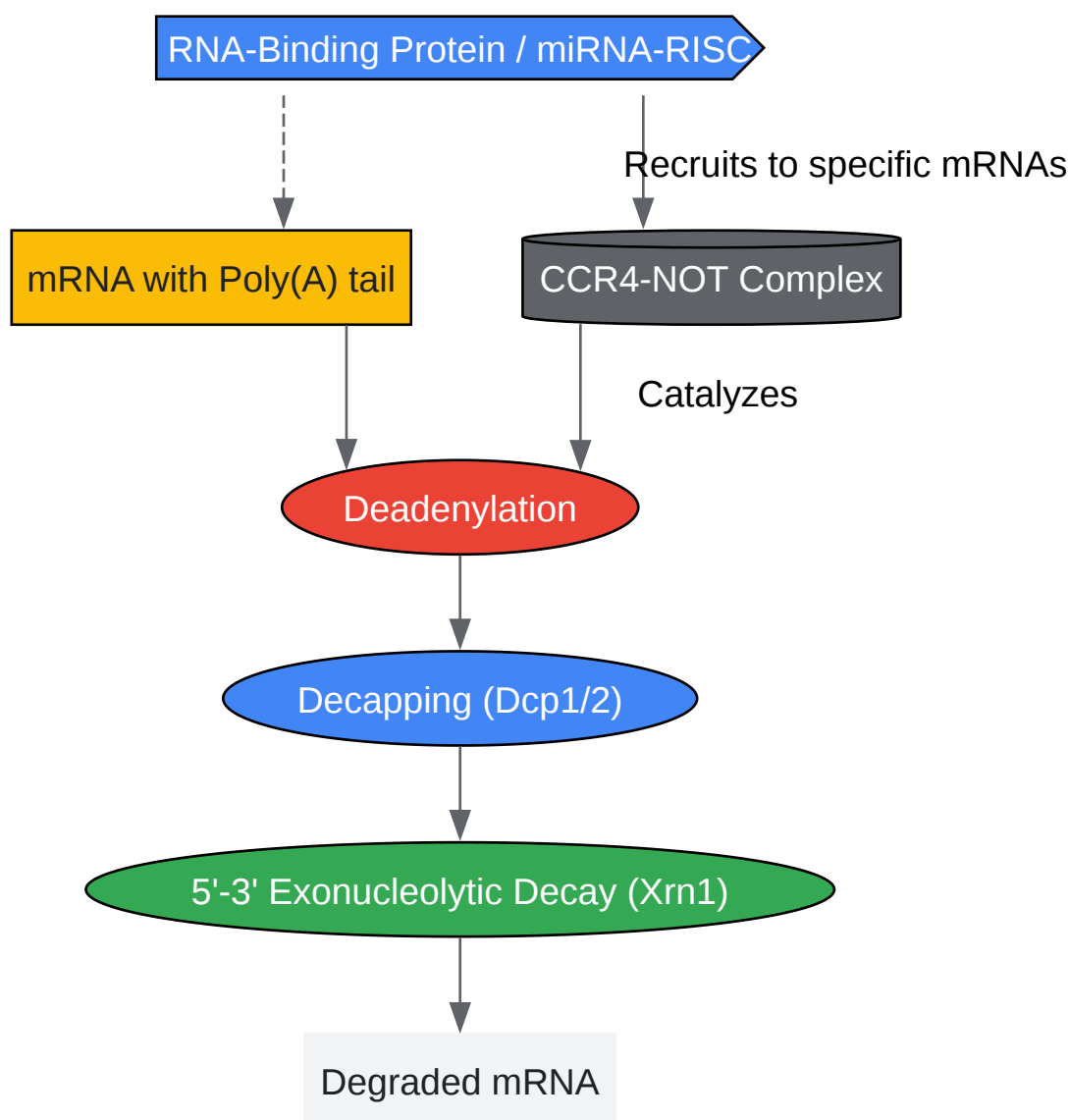
The high degree of functional conservation among NOT proteins is reflected in the conservation of their key structural domains.

Table 5: Conserved Domains of Core NOT Proteins

Protein	Domain	Function
CNOT1	MIF4G	Binds to CNOT7 (CAF1) and CNOT8 (POP2) deadenylases.
DUF3819	Interacts with CNOT2 and CNOT3.	
C-terminal domain	Binds to CNOT4 and other interaction partners.	
CNOT2/3	NOT-box	Mediates heterodimerization and interaction with CNOT1.
CNOT4	RING finger domain	Confers E3 ubiquitin ligase activity.
RNA Recognition Motif (RRM)	Putative RNA binding function.	

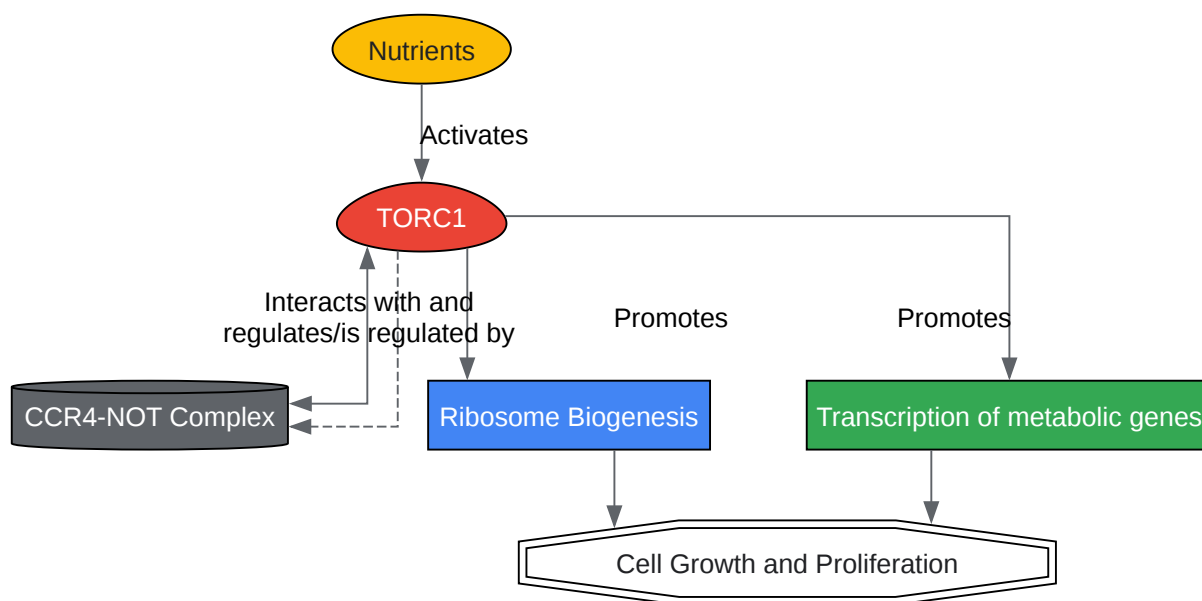
Signaling Pathways and Functional Networks

The CCR4-NOT complex is a central hub for integrating various cellular signals to regulate gene expression. Below are diagrams illustrating its role in key pathways.



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Figure 1: The role of the CCR4-NOT complex in the primary mRNA decay pathway.



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Figure 2: Interaction of the CCR4-NOT complex with the TORC1 signaling pathway.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions within the CCR4-NOT Complex

This protocol describes the co-immunoprecipitation of a FLAG-tagged CNOT protein to identify its interaction partners.

Materials:

- Cell line expressing FLAG-tagged CNOT protein of interest.
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
- Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100.

- Elution Buffer: 1x Laemmli sample buffer.
- Anti-FLAG M2 affinity gel.
- Antibodies for western blotting (e.g., anti-FLAG, antibodies against other CNOT subunits).

Procedure:

- Cell Lysis:
 - Culture cells to ~80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold Lysis Buffer and scrape the cells.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (cell lysate).
- Immunoprecipitation:
 - Equilibrate the anti-FLAG M2 affinity gel by washing three times with Lysis Buffer.
 - Add the cell lysate to the equilibrated beads.
 - Incubate for 2-4 hours at 4°C with gentle rotation.
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Collect the supernatant (flow-through).
- Washing:
 - Wash the beads three times with ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.

- Elution:
 - After the final wash, remove all residual buffer.
 - Add 2x Laemmli sample buffer to the beads.
 - Boil the sample at 95-100°C for 5 minutes to elute the protein complexes.
 - Centrifuge to pellet the beads and collect the supernatant.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the FLAG-tag and suspected interacting partners.

Yeast Two-Hybrid (Y2H) Screening for Novel Interaction Partners

This protocol outlines a general procedure for a GAL4-based Y2H screen.

Materials:

- Yeast strains (e.g., AH109, Y2HGold).
- Bait plasmid (e.g., pGBKT7) containing the CNOT protein of interest fused to the GAL4 DNA-binding domain (BD).
- Prey plasmid library (e.g., pGADT7-based cDNA library) with inserts fused to the GAL4 activation domain (AD).
- Yeast transformation reagents.
- Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade with X- α -Gal).

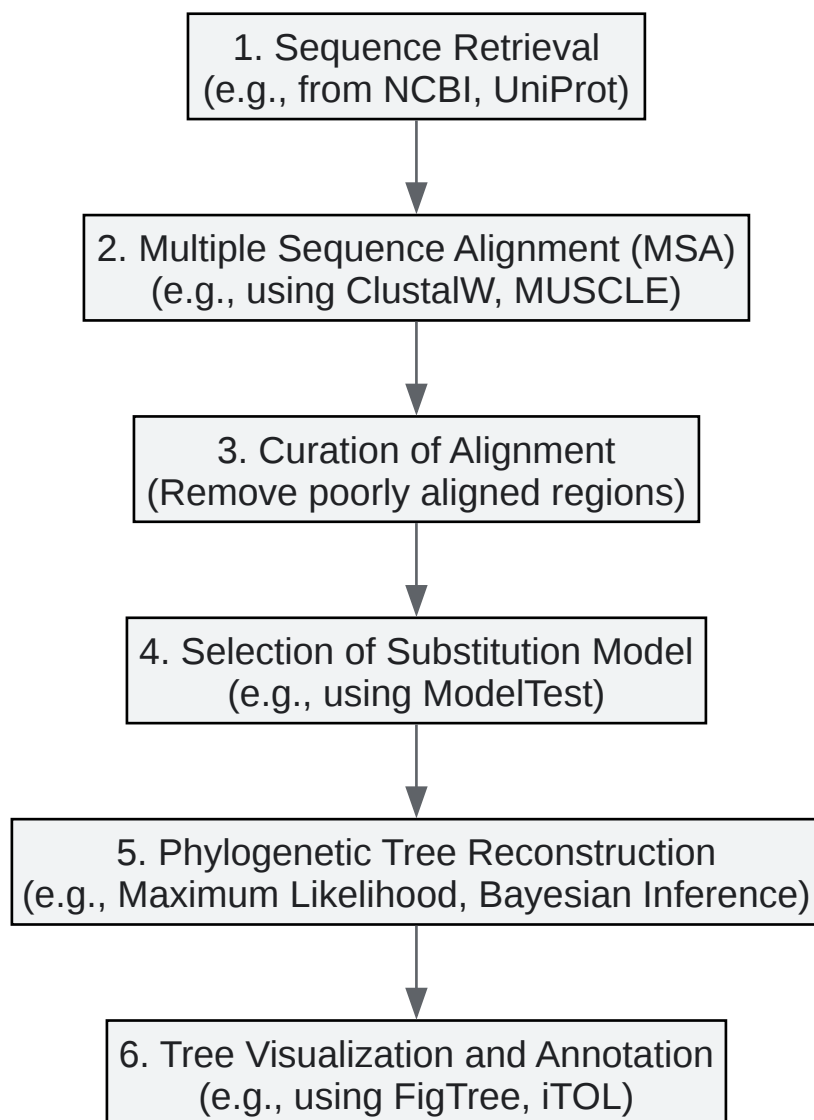
Procedure:

- Bait Construction and Auto-activation Test:

- Clone the coding sequence of the CNOT protein into the bait vector.
- Transform the bait plasmid into the appropriate yeast strain.
- Plate on SD/-Trp and SD/-Trp/-His/-Ade plates. Growth on the latter indicates auto-activation, which requires modification of the bait.
- Library Screening:
 - Co-transform the bait plasmid and the prey library into the yeast host strain.
 - Plate on medium-stringency selective medium (SD/-Trp/-Leu/-His).
 - Incubate at 30°C for 3-7 days and monitor for colony growth.
- Confirmation of Positive Interactions:
 - Pick individual colonies and re-streak onto high-stringency selective medium (SD/-Trp/-Leu/-His/-Ade) containing X- α -Gal.
 - True positive interactions will result in growth and a blue color change.
- Identification of Prey Plasmids:
 - Isolate the prey plasmids from the positive yeast colonies.
 - Transform the plasmids into E. coli for amplification.
 - Sequence the prey plasmid inserts to identify the interacting proteins.
- Verification:
 - Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction.
 - Perform a control transformation with the prey plasmid and an empty bait vector to ensure specificity.

Phylogenetic Analysis of a NOT Protein Family

This workflow describes the steps to construct a phylogenetic tree from protein sequences.



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Figure 3: A generalized workflow for phylogenetic analysis of a protein family.

Detailed Steps:

- **Sequence Retrieval:** Obtain the amino acid sequences of the NOT protein and its orthologs from various species using databases like NCBI and UniProt.

- **Multiple Sequence Alignment (MSA):** Align the retrieved sequences using tools like ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.
- **Curation of Alignment:** Manually inspect the alignment and remove poorly aligned regions or sequences that may introduce errors in the phylogenetic reconstruction.
- **Selection of Substitution Model:** Use statistical methods (e.g., implemented in ModelTest or similar software) to determine the most appropriate model of protein evolution for the dataset.
- **Phylogenetic Tree Reconstruction:** Construct the phylogenetic tree using methods such as Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian Inference (e.g., with MrBayes).
- **Tree Visualization and Annotation:** Visualize the resulting tree using software like FigTree or the Interactive Tree Of Life (iTOL) to annotate branches with bootstrap values or posterior probabilities, indicating the statistical support for the tree topology.

Conclusion

The core NOT proteins of the CCR4-NOT complex are remarkably conserved across eukaryotic evolution, both in their primary sequence and their domain architecture. This high degree of conservation reflects their indispensable roles in fundamental cellular processes, primarily in the regulation of gene expression. The provided data, diagrams, and protocols offer a comprehensive resource for researchers and drug development professionals to further investigate the intricate functions of this vital protein family and explore its potential as a target for therapeutic intervention.

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